(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride
Description
Systematic Breakdown of the IUPAC Name
- Parent hydrocarbon : 5,6,7,8-Tetrahydronaphthalene (bicyclo[4.4.0]dec-1-ene).
- Principal functional group : Carboxylic acid (-COOH) at position 1.
- Substituents :
- Amino group (-NH2) at position 5.
- Fluorine atom (-F) at position 3.
- Stereochemistry : (S)-configuration at C5.
- Salt form : Hydrochloride (HCl).
The molecular formula is C₁₁H₁₃FNO₂·HCl , with a molar mass of 245.69 g/mol. Key identifiers include the SMILES string C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N.Cl and InChIKey XKBLOUKUUZVECM-UHFFFAOYSA-N. Synonyms such as "5-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride" and CAS registry number 1337400-35-7 are widely used in chemical databases.
Stereochemical Configuration Analysis
The (S)-configuration at C5 governs the compound’s three-dimensional geometry and biological interactions. This chiral center arises from the tetrahedral bonding of the amino group to C5, which is part of the saturated cyclohexene ring.
Cahn-Ingold-Prelog Prioritization
Using the Cahn-Ingold-Prelog (CIP) rules, substituents at C5 are prioritized as follows:
- Highest priority : Amino group (-NH2, atomic number N = 7).
- Second priority : Carbon chain connecting to C4 (part of the bicyclic system).
- Third priority : Hydrogen atom.
- Lowest priority : Lone pair (implicit in the tetrahedral geometry).
This prioritization assigns the (S)-configuration when the lowest-priority group (lone pair) is oriented away from the observer, and the remaining groups descend in priority counterclockwise.
Experimental Determination of Stereochemistry
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal for confirming the (S)-configuration. In related tetrahydronaphthalene derivatives, such as (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, X-ray analyses reveal bond angles and torsion angles consistent with the assigned stereochemistry. For the target compound, NMR coupling constants between C5 and adjacent protons (e.g., J5-6 and J5-4) provide indirect evidence of spatial arrangements. Computational models using molecular mechanics (MMP2) further validate these findings by comparing energy-minimized conformers to experimental data.
Conformational Analysis of the Tetrahydronaphthalene Core
The tetrahydronaphthalene system adopts distinct conformations influenced by ring puckering, substituent effects, and intramolecular hydrogen bonding.
Predominant Conformers
- Half-Chair Conformation :
- Boat Conformation :
Substituent Effects on Conformation
- Fluorine at C3 : The electronegative fluorine atom induces partial ring flattening, stabilizing the half-chair conformation through dipole-dipole interactions.
- Amino Group at C5 : Protonation to -NH3+ in the hydrochloride salt enhances hydrogen bonding with the carboxylic acid group at C1, further rigidifying the structure.
Computational Insights
Ab initio calculations (HF/6-31G**) and molecular mechanics (MM3) predict a ring inversion barrier of 3.7–4.3 kcal/mol, higher than earlier AM1 estimates. This barrier arises from steric clashes during the transition between twist-boat and half-chair conformers.
| Conformation | Energy (kcal/mol) | Key Features |
|---|---|---|
| Half-Chair | 0.0 (reference) | Minimal angle strain, substituents pseudoequatorial |
| Twist-Boat | +3.7 | Moderate torsional strain, transitional state |
| Boat | +4.3 | High torsional strain, rarely populated |
Table 1. Relative energies of tetrahydronaphthalene conformers derived from HF/6-31G* calculations.*
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(5S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-6-4-8-7(2-1-3-10(8)13)9(5-6)11(14)15/h4-5,10H,1-3,13H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
XKBLOUKUUZVECM-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)F)C(=O)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Fluorination of Tetrahydronaphthalene Derivatives
- Fluorination is typically achieved via electrophilic or nucleophilic fluorination methods on pre-functionalized aromatic or partially saturated rings.
- A common approach involves starting from 3-bromo or 3-fluoro substituted intermediates, which can be prepared via halogenation followed by halogen exchange or direct fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Grignard reagents derived from halogenated precursors (e.g., 3-fluoro-5-trifluoromethylphenyl bromide) can be used to introduce fluorinated aryl groups, as demonstrated in related aromatic systems.
Amination at the 5-Position
- The amino group introduction often involves nucleophilic substitution or reductive amination on a ketone or aldehyde precursor at the 5-position.
- Protection strategies such as sulfonamide formation (e.g., phenylsulfonyl protection) may be employed to control regioselectivity and facilitate purification.
- Subsequent deprotection yields the free amino group.
Carboxylation at the 1-Position
- Carboxylic acid functionality is introduced via oxidation of methyl or aldehyde groups or by direct carboxylation of organometallic intermediates.
- Boronic acid intermediates (e.g., 3-fluoro-5-trifluoromethylphenylboronic acid) are synthesized via Grignard reactions and used in palladium-catalyzed coupling reactions to build the aromatic framework with the carboxylic acid group.
Asymmetric Synthesis and Resolution
- The (S)-enantiomer is obtained either by chiral resolution of racemic mixtures or by asymmetric catalytic hydrogenation or addition reactions using chiral ligands or catalysts.
- The stereochemistry is confirmed by optical rotation and chiral chromatography.
Formation of Hydrochloride Salt
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and solubility for further applications.
Representative Experimental Data and Yields
Research Findings and Optimization Notes
- The fluorine atom at the 3-position significantly influences the electronic properties and reactivity of the intermediate compounds, requiring careful selection of fluorination reagents and conditions to avoid side reactions.
- Use of low temperatures (e.g., -78°C) during boronic acid formation and coupling steps minimizes decomposition and improves selectivity.
- Palladium-catalyzed cross-coupling reactions are critical for constructing the aromatic framework with high regio- and stereoselectivity.
- Protection of the amino group as a sulfonamide or other protecting groups is essential to prevent unwanted side reactions during multi-step synthesis.
- The hydrochloride salt form improves compound handling and is preferred for biological testing and storage.
Summary Table of Preparation Method Features
| Feature | Description | Impact on Synthesis |
|---|---|---|
| Starting Materials | Tetrahydronaphthalene derivatives, halogenated aromatics | Commercial availability facilitates synthesis |
| Fluorination Method | Electrophilic/nucleophilic fluorination, Grignard intermediates | Requires controlled conditions for selectivity |
| Amino Group Introduction | Nucleophilic substitution, reductive amination | Protection/deprotection steps necessary |
| Carboxylation | Oxidation or organometallic carboxylation | Enables installation of acid functionality |
| Stereochemical Control | Chiral catalysts or resolution | Ensures (S)-enantiomer purity |
| Salt Formation | Treatment with HCl | Enhances stability and solubility |
Chemical Reactions Analysis
Types of Reactions
(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for replacing the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares its tetrahydronaphthalene backbone with several analogs, but substituent variations lead to distinct properties:
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves water solubility compared to free carboxylic acid analogs (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid) .
- Melting Point : The quinuclidine carboxamide analog melts at 157–159°C , while the target compound’s melting point is expected to be higher due to ionic interactions from the HCl salt.
- Stability: The fluorine atom in the target compound likely enhances metabolic stability by resisting oxidative degradation, a feature absent in non-halogenated analogs .
Biological Activity
(S)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 209.22 g/mol. The compound features a tetrahydronaphthalene core with an amino group and a fluorine atom that contribute to its unique reactivity and biological properties.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of the amino and fluoro groups enhances its binding affinity to these targets, potentially modulating their activity. This compound's mechanisms may involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist for certain receptors, influencing cellular signaling pathways.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. For instance:
- Case Study 1 : A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values indicated potent antiproliferative activity comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 | 1.98 |
| Jurkat | 1.61 |
| HT29 | 2.15 |
This suggests that the compound's structural features may be crucial for its activity against tumor cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria:
- Case Study 2 : In vitro tests showed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics:
- Amino Group : Essential for interaction with biological targets.
- Fluoro Substituent : Enhances lipophilicity and binding affinity.
Comparative analysis with related compounds has shown that modifications in the naphthalene ring or the position of functional groups can significantly alter biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
